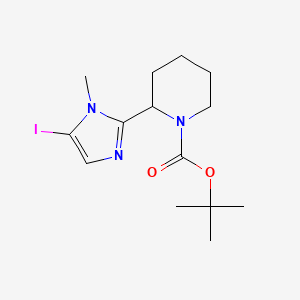

Tert-butyl 2-(5-iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate

Description

Tert-butyl 2-(5-iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate is a piperidine-based heterocyclic compound featuring a tert-butyl carbamate protecting group and a 5-iodo-1-methylimidazole substituent. This structure combines the steric bulk of the tert-butyl group with the electron-withdrawing and halogen-bonding capabilities of the iodine atom, making it valuable in medicinal chemistry and catalysis. The iodine atom enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the tert-butyl group stabilizes the piperidine nitrogen against undesired reactivity during synthesis .

Properties

IUPAC Name |

tert-butyl 2-(5-iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22IN3O2/c1-14(2,3)20-13(19)18-8-6-5-7-10(18)12-16-9-11(15)17(12)4/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMWWMWOJYBIOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=NC=C(N2C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.

Iodination: The imidazole ring is then iodinated using iodine or an iodine-containing reagent.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Coupling Reaction: The iodinated imidazole is then coupled with the piperidine ring using a suitable coupling reagent.

Introduction of the Tert-butyl Group: Finally, the tert-butyl group is introduced through esterification or alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole and piperidine rings.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in esterification reactions to form new esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Esterification: Acid chlorides or anhydrides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield azides, nitriles, or other substituted imidazoles.

Scientific Research Applications

Tert-butyl 2-(5-iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or cardiovascular conditions.

Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used in studies investigating the biological activity of imidazole-containing compounds, including their interactions with enzymes and receptors.

Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous piperidine-carboxylate derivatives:

Key Comparative Insights

Reactivity and Synthetic Utility: The iodine atom in the target compound distinguishes it from analogs with amino (e.g., ), nitro (e.g., ), or methoxy groups. Iodine’s polarizability and large atomic radius make it ideal for halogen-bonding interactions in catalysis or as a leaving group in nucleophilic substitution . In contrast, aminoethyl () and aminopyrazole () derivatives are tailored for stepwise functionalization (e.g., peptide coupling or urea formation).

Biological Applications :

- The benzimidazolone derivative () exhibits a fused aromatic system, enhancing binding affinity to kinase ATP pockets. This contrasts with the target compound’s imidazole ring, which is smaller and more flexible.

- Indazole derivatives () with nitro groups are precursors to bioactive amines via hydrogenation (e.g., reports 81% yield in nitro-to-amine reduction).

Stability and Handling :

- The tert-butyl group universally stabilizes the piperidine nitrogen across all compounds, but iodine’s presence in the target compound may necessitate light-sensitive handling, unlike methoxy- or methyl-substituted analogs.

Spectroscopic and Analytical Data :

- HPLC purity for indazole derivatives (e.g., 99.99% in ) exceeds typical values for iodinated compounds, which may require specialized purification due to iodine’s polarizability.

- LCMS [M+H]+ data for nitro-substituted intermediates (e.g., m/z 336 in ) contrast with the target compound’s expected higher molecular ion due to iodine’s mass.

Biological Activity

Tert-butyl 2-(5-iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a piperidine moiety, an imidazole ring substituted with iodine, and a tert-butyl group, which together confer various pharmacological properties.

- Molecular Formula : C₁₅H₁₈N₄O₂I

- Molecular Weight : Approximately 391.25 g/mol

- Structural Features :

- Imidazole Ring : Enhances reactivity and biological interactions.

- Iodine Atom : Contributes to unique substitution reactions.

- Tert-butyl Group : Increases lipophilicity and stability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily attributed to its interactions with various molecular targets. Here are some key areas of its biological activity:

Antimicrobial Activity

Compounds containing imidazole rings, such as this one, have been shown to possess antimicrobial properties. Studies suggest that derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, which is beneficial in therapeutic contexts such as cancer treatment or metabolic disorders.

Interaction with Receptors

The structural characteristics of the compound allow it to interact with various receptors in the body, potentially modulating physiological responses. This interaction is crucial for understanding its pharmacological potential.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Hydrogen Bonding : The imidazole ring can form hydrogen bonds with biological macromolecules.

- π-π Interactions : These interactions enhance binding affinity with target proteins.

- Lipophilicity : The tert-butyl group increases membrane permeability, facilitating cellular uptake.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several imidazole derivatives, including this compound. Results indicated moderate to high efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes related to cancer metabolism showed that the compound could inhibit key metabolic enzymes in vitro. This inhibition resulted in reduced proliferation of cancer cell lines, indicating its potential application in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-(1H-benzodimidazol-2-yl)piperidine-1-carboxylate | Benzodimidazole instead of imidazole | Different biological activity due to benzene ring presence |

| Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | Iodoethyl group instead of iodo-imidazole | Variation in reactivity due to different halogenated side chain |

| Tert-butyl 3,5-dimethylpiperazine-1-carboxylate | Dimethyl substitution on piperazine | Enhanced lipophilicity and altered pharmacokinetics |

Q & A

Q. What synthetic strategies are commonly employed to prepare this compound?

- Methodological Answer: A typical multi-step synthesis involves:

Imidazole Iodination: React 1-methylimidazole with iodine monochloride (ICl) under controlled pH (4–5) to introduce iodine at the 5-position.

Piperidine Coupling: Use Buchwald-Hartwig amination or Ullmann coupling to attach the iodinated imidazole to piperidine.

Boc Protection: React with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base (e.g., DMAP) .

Key Table:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Iodination | ICl, NaHCO₃, 0°C | 65–70 | |

| Coupling | Pd(OAc)₂, XPhos, 80°C | 50–60 | |

| Boc Protection | Boc₂O, DMAP, DCM | >90 |

Q. How is the compound structurally characterized?

- Methodological Answer:

- X-ray Crystallography: Resolve crystal structures using SHELX software (e.g., SHELXL for refinement). Key parameters: space group , angles (88–89°), and unit cell dimensions (e.g., ) .

- Spectroscopy:

- NMR: NMR peaks: δ 1.45 (s, Boc CH₃), 3.10–3.80 (piperidine H), 7.30 (imidazole H).

- HRMS: Exact mass calculated for : 416.08 g/mol .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during structural validation?

- Methodological Answer:

- Multi-Technique Cross-Validation: Compare NMR, IR, and X-ray data. For example, discrepancies in NMR splitting patterns may arise from dynamic rotational isomerism; use variable-temperature NMR to confirm .

- Crystallographic Refinement: Adjust thermal parameters and occupancy rates in SHELXL to address disorder in the tert-butyl group .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer:

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency.

- Solvent Optimization: Replace DMF with toluene to reduce side reactions in iodination steps.

- Temperature Gradients: Use microwave-assisted synthesis at 100°C for 30 minutes to enhance imidazole-iodine bond formation .

Q. How does the iodine substituent influence reactivity in further derivatization?

- Methodological Answer:

- Cross-Coupling Reactions: The 5-iodo group enables Suzuki-Miyaura couplings with aryl boronic acids (e.g., phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 80°C).

- Nucleophilic Substitution: Replace iodine with amines (e.g., piperazine) under Ullmann conditions (CuI, 110°C) .

Reactivity Table:

| Reaction Type | Conditions | Product Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, DME/H₂O | Biaryl analogs for kinase inhibition |

| Nucleophilic Aromatic Substitution | CuI, DMF, 110°C | Piperazine derivatives for solubility tuning |

Data Contradiction Analysis

Q. How to address inconsistent melting points reported in literature?

- Methodological Answer:

- Purity Assessment: Perform HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5%.

- Polymorphism Screening: Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms.

- Environmental Factors: Control humidity (<30% RH) during measurements to prevent hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.